An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzamide (CAS: 37893-37-1)
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzamide (CAS: 37893-37-1)
An essential halogenated aromatic amide, 4-Chloro-2-hydroxybenzamide, serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its relevance to researchers and professionals in drug development.
Core Compound Properties
4-Chloro-2-hydroxybenzamide, also known as 4-chlorosalicylamide, is a derivative of salicylic acid.[1][2] The presence of a chlorine atom at the para position and a hydroxyl group at the ortho position to the amide functionality imparts unique electronic and steric properties that are instrumental in its chemical reactivity and biological activity.[3]
| Property | Value | Source(s) |
| CAS Number | 37893-37-1 | [1][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| IUPAC Name | 4-chloro-2-hydroxybenzamide | [5] |
| Synonyms | 4-chlorosalicylamide | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 312.90 °C | [4] |
| InChI Key | NXRFMWBOQWRGFW-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)O)C(=O)N | [4] |
Synthesis of 4-Chloro-2-hydroxybenzamide
The synthesis of 4-Chloro-2-hydroxybenzamide can be achieved through several synthetic routes. A common and straightforward method involves the amidation of 4-chlorosalicylic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.
This protocol describes a laboratory-scale synthesis of 4-Chloro-2-hydroxybenzamide from 4-chlorosalicylic acid.
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask, dissolve 1 equivalent of 4-chlorosalicylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of a coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the solution while stirring. The use of a catalytic amount of N,N-dimethylformamide (DMF) is recommended when using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. This step forms the intermediate 4-chloro-2-hydroxybenzoyl chloride.
Step 2: Amidation
-
In a separate flask, prepare a concentrated solution of aqueous ammonia (ammonium hydroxide).
-
Cool the acyl chloride solution from Step 1 back to 0 °C.
-
Slowly add the cold acyl chloride solution to the stirred ammonia solution. This reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
A precipitate of 4-Chloro-2-hydroxybenzamide will form.
-
Continue stirring the mixture for an additional 1-2 hours to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted ammonia and salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-Chloro-2-hydroxybenzamide.
-
Dry the purified product under a vacuum.
Spectroscopic Characterization
The structural elucidation of 4-Chloro-2-hydroxybenzamide is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The amide (CONH₂) protons may appear as two broad singlets, and the phenolic hydroxyl (OH) proton will likely be a broad singlet at a higher chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amide |
| 3300-2500 | O-H stretch (broad) | Phenolic Hydroxyl |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1630 | N-H bend (Amide II) | Amide |
| 1600-1450 | C=C stretch | Aromatic Ring |
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.58 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Applications in Research and Drug Development
4-Chloro-2-hydroxybenzamide serves as a key intermediate in the synthesis of a variety of more complex molecules with potential biological activities.[4] The salicylamide scaffold itself is present in several biologically active compounds.[7]
This compound is utilized in the synthesis of novel therapeutic agents. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV).[8] In these studies, the core salicylamide structure is crucial for the observed antiviral activity. Some of these novel analogues have demonstrated increased selectivity and potency compared to the lead compound, niclosamide.[8]
The broader class of salicylamide derivatives has shown promise as broad-spectrum antiviral agents against both RNA and DNA viruses.[7] Niclosamide, a well-known salicylamide derivative, has been investigated for its potential in treating various diseases, including cancer and viral infections.[9] The structural similarity of 4-Chloro-2-hydroxybenzamide to these active compounds makes it a valuable starting point for the development of new drugs. Some research suggests that salicylamide derivatives may exert their antiviral effects by targeting viral replication processes or modulating host signaling pathways.[7][8]
Safety and Handling
4-Chloro-2-hydroxybenzamide should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
References
-
PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chen, H., et al. (2022). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. ACS Infectious Diseases. Retrieved from [Link]
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College.
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-chloro-2-hydroxy- (CAS 2420-26-0). Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). Salicylamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorosalicylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
- McMahon, R. J., & Bonvallet, P. A. (2015). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). ニクロサミド (Niclosamide). Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PubChem. (n.d.). 5-(2-Chloroacetyl)-2-hydroxybenzamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]
Sources
- 1. 4-chloro-2-hydroxybenzamide | CymitQuimica [cymitquimica.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Buy (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide [smolecule.com]
- 4. 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ニクロサミド - Wikipedia [ja.wikipedia.org]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
